molecular formula C15H23N3 B5199473 4-methyl-N-(1,2,3,4-tetrahydro-2-naphthalenyl)-1-piperazinamine

4-methyl-N-(1,2,3,4-tetrahydro-2-naphthalenyl)-1-piperazinamine

Cat. No.: B5199473
M. Wt: 245.36 g/mol
InChI Key: QSFWHKPHNUQYAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methyl-N-(1,2,3,4-tetrahydro-2-naphthalenyl)-1-piperazinamine, also known as MNTX, is a compound that has been extensively studied for its potential applications in scientific research. MNTX is a piperazine derivative that has been shown to have a range of biochemical and physiological effects, including the modulation of pain and opioid receptors. In

Mechanism of Action

The mechanism of action of 4-methyl-N-(1,2,3,4-tetrahydro-2-naphthalenyl)-1-piperazinamine is not fully understood, but it is thought to involve the modulation of opioid receptors. This compound has been shown to have a high affinity for the mu opioid receptor, which is involved in the modulation of pain. By binding to this receptor, this compound may be able to modulate pain perception and provide analgesic effects.
Biochemical and Physiological Effects:
In addition to its potential applications in pain management, this compound has been shown to have a range of biochemical and physiological effects. These include the modulation of neurotransmitter release, the inhibition of calcium channels, and the modulation of ion channels. This compound has also been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory conditions.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-methyl-N-(1,2,3,4-tetrahydro-2-naphthalenyl)-1-piperazinamine in lab experiments is its high affinity for the mu opioid receptor. This makes it a potential candidate for the development of new analgesic drugs. However, one limitation of using this compound is its relatively short half-life, which may make it less suitable for long-term studies.

Future Directions

There are many potential future directions for research on 4-methyl-N-(1,2,3,4-tetrahydro-2-naphthalenyl)-1-piperazinamine. One area of research that has received particular attention is the development of new analgesic drugs based on this compound. Other potential areas of research include the modulation of neurotransmitter release, the inhibition of calcium channels, and the modulation of ion channels. Additionally, this compound may be useful in the treatment of inflammatory conditions and further research in this area may be warranted.

Synthesis Methods

The synthesis of 4-methyl-N-(1,2,3,4-tetrahydro-2-naphthalenyl)-1-piperazinamine involves the reaction of 1,2,3,4-tetrahydro-2-naphthylamine with 4-methylpiperazine in the presence of a catalyst. The resulting product is this compound, which can be purified using a variety of methods, including column chromatography and recrystallization.

Scientific Research Applications

4-methyl-N-(1,2,3,4-tetrahydro-2-naphthalenyl)-1-piperazinamine has been studied extensively for its potential applications in scientific research. One area of research that has received particular attention is the modulation of pain and opioid receptors. This compound has been shown to have a high affinity for the mu opioid receptor, which is involved in the modulation of pain. This makes it a potential candidate for the development of new analgesic drugs.

Properties

IUPAC Name

4-methyl-N-(1,2,3,4-tetrahydronaphthalen-2-yl)piperazin-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3/c1-17-8-10-18(11-9-17)16-15-7-6-13-4-2-3-5-14(13)12-15/h2-5,15-16H,6-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSFWHKPHNUQYAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)NC2CCC3=CC=CC=C3C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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